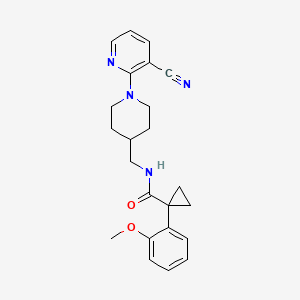

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide involves multiple steps, starting from basic building blocks to the final compound. In a related study, the synthesis of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl)phenyl)cyclopropane carboxamide derivatives was achieved by condensation of chalcone derivatives with Malononitrile in the presence of Ammonium acetate . Although the target compound is not directly synthesized in the provided papers, the methods described could be adapted for its synthesis, considering the structural similarities with the cyanopyridine derivatives mentioned.

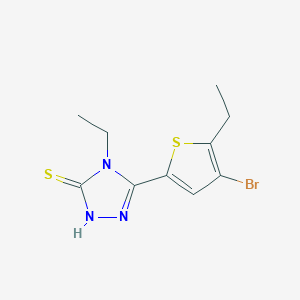

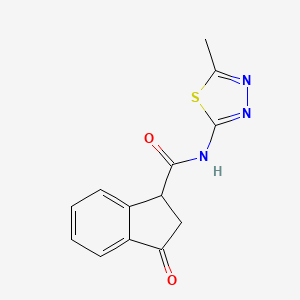

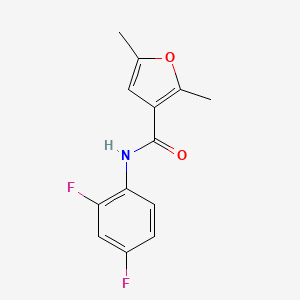

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These techniques could be applied to determine the molecular structure of the target compound, providing insights into its conformation and stability.

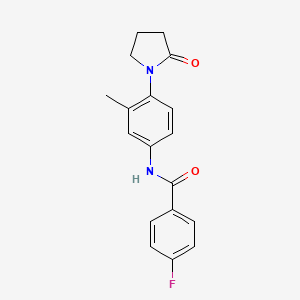

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions and ester hydrolysis, as demonstrated in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide . The target compound could potentially undergo similar reactions during its synthesis, given the presence of functional groups amenable to such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For example, the derivatives synthesized in the studies exhibit properties that are characteristic of their functional groups, such as the IR spectroscopic peaks corresponding to carbonyl and amine functionalities . The target compound is likely to show similar properties, which can be analyzed using IR spectroscopy, NMR spectroscopy, and mass spectrometry.

科学的研究の応用

PET Tracer Development

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide and its analogs have been explored for their potential as PET (Positron Emission Tomography) tracers. For instance, García et al. (2014) synthesized derivatives that showed high affinity for 5-HT1A receptors, indicating their potential for imaging neuropsychiatric disorders using PET (García et al., 2014).

Alzheimer's Disease Imaging

Gao et al. (2017) developed carbon-11-labeled isonicotinamides as PET agents for imaging GSK-3 enzyme in Alzheimer's disease. Their work involved synthesizing analogs from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride, demonstrating the versatility of this compound class in neuroimaging (Gao et al., 2017).

Cannabinoid Receptor Imaging

H. Fan et al. (2006) synthesized novel ligands for the cerebral cannabinoid receptor (CB1), incorporating elements similar to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide. These compounds were potential radioligands for PET imaging of the CB1 receptor, highlighting their application in neuroscience research (Fan et al., 2006).

Muscarinic Receptor Antagonists

Research by Broadley et al. (2011) on α-hydroxyamides related to this compound revealed their potential as antagonists of the M3 muscarinic receptor. This implies their applicability in studying receptor-mediated processes in biological systems (Broadley et al., 2011).

Neuroinflammation Imaging

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. The structure of this tracer resembles N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, underlining its potential for imaging neuroinflammation in neuropsychiatric disorders (Horti et al., 2019).

特性

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-29-20-7-3-2-6-19(20)23(10-11-23)22(28)26-16-17-8-13-27(14-9-17)21-18(15-24)5-4-12-25-21/h2-7,12,17H,8-11,13-14,16H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJBQQLYGDVOKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)

![3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009494.png)

![1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B3009500.png)

![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)